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Methyl s-ethylhomocysteinate

Cat. No.: B13570709
M. Wt: 177.27 g/mol
InChI Key: BUOIIQFTBLIAGY-UHFFFAOYSA-N
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Description

Contextualizing Homocysteine and its Derivatives within Sulfur Amino Acid Metabolism

Homocysteine (Hcy) is a non-proteinogenic, sulfur-containing amino acid that occupies a critical branch-point in the metabolism of the essential amino acid, methionine. mdpi.comscielo.br Its metabolic fate is primarily dictated by two competing pathways: remethylation and transsulfuration. nih.govnih.gov

The remethylation pathway regenerates methionine from homocysteine. This process is crucial for the methionine cycle, which is responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for a vast number of biological reactions, including the methylation of DNA, RNA, proteins, and small molecules. scielo.brnih.govrndsystems.com After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to form homocysteine and adenosine. nih.gov This regeneration of methionine from homocysteine is catalyzed by two main enzymes: methionine synthase, which utilizes folate and vitamin B12 as cofactors, and betaine-homocysteine S-methyltransferase (BHMT), which uses betaine (B1666868) as the methyl donor and is primarily active in the liver and kidneys. nih.gov

Alternatively, the transsulfuration pathway irreversibly converts homocysteine into cysteine. nih.govphysiology.org This two-step process, catalyzed by the vitamin B6-dependent enzymes cystathionine (B15957) β-synthase (CBS) and γ-cystathionase (CSE), links methionine metabolism to the synthesis of other vital sulfur-containing compounds like cysteine, taurine, and the major cellular antioxidant, glutathione (B108866). physiology.orgahajournals.orgacs.org The balance between these pathways is tightly regulated, and its disruption can lead to an accumulation of homocysteine, a condition associated with various pathologies. mdpi.comnih.gov

Table 1: Key Molecules in Sulfur Amino Acid Metabolism
Compound NameAbbreviationPrimary Role in Pathway
MethionineMetEssential amino acid; precursor to SAM and homocysteine. mdpi.com
S-AdenosylmethionineSAMUniversal methyl group donor in numerous biological reactions. nih.govnih.gov
S-AdenosylhomocysteineSAHProduct of methylation reactions; hydrolyzed to homocysteine. nih.gov
HomocysteineHcyCentral intermediate at the junction of remethylation and transsulfuration pathways. nih.gov
Cystathionine-Intermediate in the transsulfuration pathway, formed from homocysteine and serine. nih.govahajournals.org
CysteineCysProduct of the transsulfuration pathway; precursor for glutathione and proteins. mdpi.comphysiology.org
Betaine-Methyl donor for the BHMT-catalyzed remethylation of homocysteine. nih.gov

Academic Significance of Modifying Homocysteine Structure for Mechanistic Probes

Modifying the chemical structure of homocysteine, particularly at its reactive sulfhydryl group, provides powerful mechanistic probes to investigate the enzymes involved in sulfur amino acid metabolism. nih.govrsc.org By synthesizing analogues such as S-alkylated homocysteine derivatives, researchers can create specific inhibitors or alternative substrates to study enzyme function, specificity, and reaction mechanisms. acs.orgnih.gov

A prime example is the study of betaine-homocysteine S-methyltransferase (BHMT). The natural substrate is homocysteine, which contains a free thiol group. By replacing the thiol hydrogen with various alkyl chains, scientists have synthesized a range of S-alkylated derivatives. nih.govnih.gov These analogues act as competitive inhibitors, allowing for the mapping of the enzyme's active site. Research has shown that BHMT is highly sensitive to the structure of the substituent on the sulfur atom; for instance, S-carboxybutyl and S-carboxypentyl derivatives of homocysteine are exceptionally potent inhibitors, with inhibition constants in the nanomolar range. acs.orgnih.govnih.gov This high specificity makes such compounds valuable tools for studying the role of BHMT in regulating homocysteine levels.

Furthermore, the study of homocysteine analogues extends to understanding how homocysteine itself can modify proteins post-translationally through processes known as S-homocysteinylation and N-homocysteinylation, which can alter protein structure and function. nih.govphysiology.orgresearchgate.net Designing probes that mimic these modifications can help elucidate their pathological consequences.

Overview of Research Approaches for Investigating Novel Homocysteine Analogues

The investigation of novel homocysteine analogues like Methyl s-ethylhomocysteinate employs a multidisciplinary suite of research techniques designed to elucidate their synthesis, biochemical activity, and metabolic effects.

Table 2: Methodologies for Investigating Homocysteine Analogues
Research ApproachDescription and Purpose
Chemical SynthesisDevelopment of specific chemical pathways to create novel analogues. Methods often involve the alkylation of the sulfhydryl group of homocysteine or its derivatives under controlled conditions. nih.govresearchgate.net
Enzyme Kinetics and Inhibition AssaysQuantitative measurement of how an analogue interacts with a target enzyme. This involves determining kinetic parameters such as IC₅₀ (inhibitor concentration for 50% inhibition) and Kᵢ (inhibition constant) to assess potency and mechanism of inhibition. acs.orgnih.gov
Structural BiologyTechniques like X-ray crystallography are used to determine the three-dimensional structure of an enzyme in complex with its substrate or an inhibitory analogue. This provides direct insight into binding modes and the structural basis of catalysis or inhibition. researchgate.net
MetabolomicsHigh-resolution analysis of the complete set of metabolites in a biological sample (e.g., serum, cells). This approach can identify novel biomarkers and reveal how a homocysteine analogue perturbs metabolic networks. nih.gov
Chromatographic AnalysisMethods such as High-Performance Liquid Chromatography (HPLC) are fundamental for the purification of synthesized analogues and for quantifying their concentrations, as well as those of related metabolites, in biological samples. researchgate.net
Computational ModelingTechniques such as Density Functional Theory (DFT) calculations can be used as mechanistic probes to predict reaction pathways and identify the true catalytic species in a reaction, complementing experimental findings. pku.edu.cn

Research Gaps and Opportunities in the Study of S-Ethylhomocysteinate

A thorough review of the scientific literature reveals a significant research gap concerning this compound and its parent compound, S-ethylhomocysteine. nih.govresearchgate.net While extensive research exists on other S-alkylated homocysteine derivatives, particularly those with functionalized alkyl chains, specific data on the S-ethyl variant is scarce. acs.orgnih.govnih.gov This lack of information presents several opportunities for future investigation.

Identified Research Gaps:

Insufficient Information: There is a dearth of published studies detailing the biochemical and metabolic effects of S-ethylhomocysteine and its methyl ester. vulcanchem.com Its inhibitory profile against key enzymes in sulfur metabolism is largely uncharacterized.

Lack of Comparative Data: Without direct experimental data, it is impossible to know how the inhibitory potency of an S-ethyl group compares to the well-studied S-methyl (methionine), S-adenosyl, S-carboxyalkyl, or other S-alkyl groups.

Unknown Metabolic Fate: The metabolic processing of S-ethylhomocysteine within the cell is unknown. It is unclear if it can be a substrate for enzymes that typically act on methionine or other analogues, or if it is metabolized via other pathways.

Research Opportunities:

Enzyme Inhibition Profiling: A primary opportunity lies in systematically screening S-ethylhomocysteine against a panel of SAM-dependent methyltransferases. rndsystems.comnih.gov This would establish its specificity and potency as an inhibitor and could reveal novel regulatory functions.

Mechanistic Studies: Investigating S-ethylhomocysteine as a mechanistic probe for enzymes like BHMT could provide further insight into the structural requirements of their active sites. Comparing its effects to known inhibitors could refine our understanding of enzyme-substrate interactions.

Prodrug Strategy Investigation: this compound is the methyl ester of S-ethylhomocysteine. This esterification could represent a prodrug strategy to enhance cell permeability, with the ester being hydrolyzed intracellularly to release the active S-ethylhomocysteine. Studies are needed to confirm this hypothesis and evaluate its efficiency.

Metabolic Fate Analysis: Utilizing metabolomics and tracer studies to follow the fate of isotopically labeled this compound in cell culture or in vivo models would elucidate its metabolic pathways and potential downstream effects.

The following table presents inhibitory data for other S-alkylated homocysteine derivatives against human BHMT, providing a benchmark against which S-ethylhomocysteine could be compared in future studies.

Table 3: Inhibitory Activity of Selected S-Alkylated Homocysteine Derivatives against Human BHMT
InhibitorIC₅₀ (µM)
S-(carboxymethyl)-L-homocysteine150 ± 20
S-(carboxyethyl)-L-homocysteine14 ± 1
S-(carboxypropyl)-L-homocysteine1.1 ± 0.1
S-(carboxybutyl)-L-homocysteine0.027 ± 0.003
S-(carboxypentyl)-L-homocysteine0.024 ± 0.003
Data sourced from Collard et al., 2009. nih.gov The data highlights the sensitivity of the enzyme to the length of the S-alkyl chain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2S B13570709 Methyl s-ethylhomocysteinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

methyl 2-amino-4-ethylsulfanylbutanoate

InChI

InChI=1S/C7H15NO2S/c1-3-11-5-4-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3

InChI Key

BUOIIQFTBLIAGY-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(C(=O)OC)N

Origin of Product

United States

Synthetic Methodologies for Methyl S Ethylhomocysteinate and Analogous Homocysteine Derivatives

Strategies for S-Alkylation of Homocysteine

The introduction of an ethyl group onto the sulfur atom of homocysteine is a critical step in the synthesis of methyl S-ethylhomocysteinate. This S-alkylation is typically achieved through nucleophilic substitution, where the sulfur atom acts as the nucleophile.

Regioselective Synthesis of Thioether Derivatives

The regioselective S-alkylation of homocysteine is crucial to avoid undesired reactions at the amino group. A common and effective strategy involves the use of homocysteine thiolactone as the starting material. The thiolactone protects the carboxylic acid and amino groups, allowing the selective generation of the thiol functionality for alkylation.

A well-established method involves the reaction of homocysteine thiolactone with a primary alkyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base. cdnsciencepub.com The base, typically sodium methoxide (B1231860) in methanol (B129727), facilitates the opening of the thiolactone ring to expose the thiol group, which then readily attacks the alkyl halide. cdnsciencepub.com This approach has been successfully used to synthesize a variety of S-alkyl-DL-homocysteines with yields ranging from 75-95%. cdnsciencepub.com

Another approach to S-alkylation involves the direct alkylation of unprotected D,L-homocysteine in an alkaline aqueous solution. nih.gov This method utilizes various alkylating agents and has been employed to synthesize a series of S-alkylated homocysteine derivatives. nih.gov The choice of base is critical in these reactions, with triethylamine (B128534) (Et3N) and potassium carbonate (K2CO3) in water being effective for the S-alkylation of thiols in general. sid.ir Studies have shown that Et3N can lead to higher yields compared to K2CO3. sid.ir

Table 1: Synthesis of S-Alkyl-DL-homocysteines from Homocysteine Thiolactone

Alkyl Halide Product Yield (%)
Methyl iodide Methionine 95
Ethyl iodide Ethionine 85
n-Propyl iodide S-n-Propylhomocysteine 80
n-Butyl iodide S-n-Butylhomocysteine 75

Data sourced from a study on the synthesis of S-alkyl-DL-homocysteines. cdnsciencepub.com

Esterification Techniques for Carboxylic Acid Functionality

Following S-alkylation, the carboxylic acid group of the resulting S-ethylhomocysteine is esterified to yield this compound. The most common method for this transformation is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). google.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the ester product. google.com

Alternatively, one-pot procedures have been developed for the synthesis of esters and thioesters directly from carboxylic acids using activating agents like pentafluoropyridine (B1199360) (PFP). rsc.org While not specifically documented for this compound, these modern methods offer a milder alternative to traditional Fischer esterification. Additionally, patent literature describes the preparation of homocysteine derivatives through the esterification of corresponding monoesters, indicating that stepwise esterification is also a viable route. google.com

Stereochemical Considerations in Synthesis and Purification

The synthesis of this compound often starts from D,L-homocysteine or its thiolactone, resulting in a racemic mixture of the final product. The biological activity of these compounds is often stereospecific, necessitating the separation of the L- and D-enantiomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used technique for the enantiomeric separation of amino acid derivatives. researchgate.netsigmaaldrich.com Various types of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly effective for separating amino acid enantiomers. sigmaaldrich.com The choice of mobile phase is also critical and is optimized to achieve the best separation. pensoft.net

Another strategy involves pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. acs.org However, this method requires a chirally pure derivatizing agent and careful control of reaction conditions to avoid kinetic resolution. nih.gov

Optimization of Reaction Conditions for Research Scale Production

The efficient production of this compound for research purposes requires careful optimization of reaction conditions to maximize yield and purity.

For the S-alkylation step, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. As mentioned earlier, organic bases like triethylamine or inorganic bases such as potassium carbonate can be used, with the former sometimes providing better yields. sid.ir The reaction is often carried out at room temperature. sid.irakjournals.com Flow chemistry in a packed-bed reactor with a heterogeneous base like potassium carbonate has also been shown to be a rapid and efficient method for the alkylation of thiols. akjournals.com

In proteomics studies, the optimization of alkylation of cysteine residues (structurally similar to homocysteine) with iodoacetamide (B48618) has been extensively studied. nih.gov These studies have systematically varied the concentration of the alkylating agent, temperature, and reaction time to maximize the reaction's completeness while minimizing side reactions. nih.gov For instance, increasing the concentration of iodoacetamide generally leads to a higher number of alkylated peptides. nih.gov

Table 2: Optimization of Alkylation Conditions for a Thiol with an Alkyl Halide

Base Solvent Temperature (°C) Time (min) Yield (%)
Et3N Water Room Temp 60 Excellent
K2CO3 Water Room Temp 60 Good
None Water Room Temp 360 Poor

This table is a generalized representation based on findings for thiol alkylation. sid.ir

Derivatization Techniques for Functionalization in Academic Studies

Beyond its direct use, this compound and its parent compound, S-ethylhomocysteine, can be further derivatized to create functionalized molecules for specific academic research applications. These derivatization strategies often target the amino group or utilize the homocysteine thiolactone as a versatile building block.

Homocysteine thiolactone itself is a valuable precursor for creating N-substituted derivatives. nih.gov For example, a tamoxifen-homocysteine thiolactone derivative has been synthesized and conjugated to human serum albumin (HSA). nih.gov The subsequent ring-opening of the thiolactone reveals a free thiol group, which can be further modified, for instance, by labeling with a nitroxide reagent for electron paramagnetic resonance (EPR) spectroscopy studies. nih.gov This approach allows for the creation of multifunctional proteins for theranostic applications.

The amino group of S-alkylated homocysteine derivatives can be functionalized to attach various moieties. For instance, palladium(II) pincer complexes have been prepared from functionalized amides of S-modified cysteine and homocysteine residues. acs.orgacs.org These complexes have been studied for their cytotoxic activity against cancer cell lines, demonstrating the potential of these derivatives in medicinal chemistry research. acs.orgacs.org The synthesis of these functionalized amides often starts from homocysteine thiolactone, which is first acylated at the nitrogen atom, followed by ring-opening and S-alkylation. acs.org This modular approach allows for the introduction of a wide variety of functional groups.

Biochemical Pathways and Enzymatic Interactions Involving S Ethylhomocysteinate Structures

The study of S-ethylhomocysteinate and its methyl ester, methyl S-ethylhomocysteinate, provides valuable insights into the intricacies of sulfur-containing amino acid metabolism. As analogs of the naturally occurring methionine and its derivatives, these compounds can interact with and perturb the fundamental biochemical pathways centered around methionine and methyl group transfers.

Mechanistic Investigations of Methyl S Ethylhomocysteinate Interactions

Molecular Binding and Ligand-Target Interactions

The interaction of any small molecule, such as Methyl S-ethylhomocysteinate, with a biological target, typically a protein, is governed by a variety of non-covalent forces and is highly dependent on the specific topology of the binding site.

Characterization of Non-Covalent Interactions (e.g., Hydrophobic, Hydrogen Bonding)

The binding of a ligand to a protein is a dynamic process driven by the formation of multiple non-covalent interactions. These interactions, although individually weak, collectively contribute to the stability of the ligand-protein complex. For a molecule like this compound, which possesses both polar and non-polar moieties, several types of non-covalent interactions would be anticipated.

Hydrophobic Interactions: The ethyl group attached to the sulfur atom and parts of the homocysteine backbone would likely engage in hydrophobic interactions with non-polar amino acid residues within a protein's binding pocket. These interactions are entropically driven, arising from the displacement of ordered water molecules from both the ligand and the protein surface.

Hydrogen Bonding: The amine and carboxyl groups of the homocysteinate backbone are capable of forming hydrogen bonds with appropriate donor or acceptor groups on the protein, such as the side chains of serine, threonine, aspartate, glutamate, or the peptide backbone itself.

Interactions involving the Thioether Sulfur: The sulfur atom in the thioether linkage could potentially participate in non-covalent interactions, such as sulfur-aromatic interactions or interactions with metal ions present in metalloenzymes.

A hypothetical representation of potential non-covalent interactions is presented in Table 1.

Interaction TypePotential Interacting Group on this compoundPotential Interacting Protein Residues
HydrophobicEthyl group, -(CH2)2- chainLeucine, Isoleucine, Valine, Phenylalanine
Hydrogen Bond DonorAmine group (-NH3+)Aspartate, Glutamate, Carbonyl oxygen
Hydrogen Bond AcceptorCarbonyl oxygen (-COO-)Serine, Threonine, Lysine, Arginine
Sulfur InteractionsThioether (-S-)Aromatic rings (e.g., Phenylalanine, Tyrosine), Metal ions

Elucidation of Active Site Specificity and Conformational Changes

The specificity of a ligand for its target is determined by the complementary shapes and chemical properties of the binding site and the ligand. The binding of a ligand can induce conformational changes in the protein, a phenomenon known as "induced fit," which can be crucial for catalytic activity or signal transduction.

Investigating the active site specificity for this compound would involve techniques such as X-ray crystallography or cryo-electron microscopy of the protein-ligand complex to visualize the binding mode at an atomic level. Computational methods like molecular docking and molecular dynamics simulations could also provide insights into the preferred binding poses and the energetic contributions of different interactions.

Conformational changes upon binding can be studied using various biophysical techniques, including circular dichroism (CD) spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods can detect changes in the secondary and tertiary structure of the protein, providing information on the extent and nature of the conformational rearrangements.

Functional Modulation of Biochemical Pathways

The interaction of a molecule with a protein can lead to the modulation of its function, which in turn can affect entire biochemical pathways and cellular processes.

Alterations in Metabolite Flux within Model Systems

If this compound were to interact with an enzyme involved in a metabolic pathway, it could potentially alter the flow of metabolites through that pathway. This can be studied using metabolic flux analysis (MFA), a powerful technique that utilizes isotopic tracers (e.g., ¹³C-labeled glucose or amino acids) to quantify the rates of metabolic reactions.

By exposing a model system (e.g., cultured cells or isolated organelles) to this compound and a labeled substrate, one could measure the incorporation of the isotope into various downstream metabolites using techniques like mass spectrometry (MS) or NMR. Any significant changes in the labeling patterns compared to a control would indicate an alteration in metabolite flux at specific points in the network.

A hypothetical example of how this compound could alter a metabolic pathway is presented in Table 2.

PathwayTarget Enzyme (Hypothetical)Potential Effect of this compoundExpected Change in Metabolite Flux
One-carbon metabolismBetaine-homocysteine S-methyltransferaseInhibitionDecreased methionine synthesis, increased homocysteine levels
Transsulfuration pathwayCystathionine (B15957) β-synthaseAllosteric activationIncreased cysteine synthesis, decreased homocysteine levels

Effects on Downstream Signaling Cascades at a Cellular Level

The modulation of a protein's function can also trigger or inhibit intracellular signaling cascades. For instance, if this compound were to bind to a receptor or a signaling protein, it could lead to changes in the phosphorylation state of downstream kinases, alterations in the levels of second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺), and ultimately affect gene expression and cellular responses.

Techniques such as Western blotting with phospho-specific antibodies, reporter gene assays, and live-cell imaging with fluorescent biosensors are commonly used to dissect the effects of a compound on specific signaling pathways. Studies on the parent molecule, homocysteine, have shown that it can induce intracellular signaling events leading to oxidative stress and endoplasmic reticulum (ER) stress. nih.gov Similar investigations would be necessary to determine if this compound elicits comparable or distinct cellular responses.

Kinetic Analyses of Enzyme-Derivative Interactions

Enzyme kinetics provides quantitative information about the interaction of a compound with an enzyme, including its binding affinity and its effect on the catalytic rate.

To characterize the interaction of this compound with a putative target enzyme, a series of kinetic experiments would be required. These experiments typically involve measuring the initial rate of the enzymatic reaction at various concentrations of the substrate and the inhibitor (in this case, this compound).

The data obtained can be used to determine key kinetic parameters such as:

Michaelis constant (Kₘ): The substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).

Maximum velocity (Vₘₐₓ): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Inhibition constant (Kᵢ): A measure of the inhibitor's binding affinity to the enzyme.

By analyzing how these parameters change in the presence of this compound, one can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, a study on S-alkylated homocysteine derivatives as inhibitors of human betaine-homocysteine S-methyltransferase found that the nature of the S-alkyl substituent significantly influences the inhibitory potency. nih.gov

A hypothetical kinetic analysis of an enzyme's interaction with this compound is summarized in Table 3.

Kinetic ParameterValue (Hypothetical)Interpretation
Kₘ (Substrate)50 µMIntrinsic affinity of the enzyme for its substrate.
Vₘₐₓ100 nmol/min/mgMaximum catalytic rate of the enzyme.
Kᵢ (this compound)10 µMHigh affinity of the inhibitor for the enzyme.
Mechanism of InhibitionCompetitiveThe inhibitor competes with the substrate for binding to the active site.

Determination of Inhibition Constants (e.g., Ki, IC50)

Inhibition constants are quantitative measures of the potency of an inhibitor. The two most commonly determined parameters are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. abmole.com It is a functional measure of inhibitor potency. For DZ2002, in vitro studies have shown that it has an IC50 for cytotoxicity that is significantly less than other inhibitors like DHCeA, with values ranging from 100 to 600 μM, indicating low cytotoxicity at concentrations where it effectively inhibits its target enzyme. abmole.com

The Ki , or inhibition constant, is a more fundamental measure of the binding affinity of an inhibitor to an enzyme. adooq.com Unlike the IC50, the Ki is an intrinsic constant that is independent of substrate concentration. For a reversible inhibitor, the Ki represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus greater potency. DZ2002 has been identified as a potent inhibitor of S-adenosyl-L-homocysteine hydrolase with a reported Ki of 17.9 nM . abmole.comadooq.com This low nanomolar Ki value signifies a strong interaction between DZ2002 and SAH hydrolase.

The relationship between Ki and IC50 is important. For a competitive inhibitor, the relationship can be described by the Cheng-Prusoff equation, which allows for the calculation of Ki from the IC50 value if the substrate concentration and the Michaelis constant (Km) of the enzyme for its substrate are known.

Interactive Data Table: Inhibition Constants for SAH Hydrolase Inhibitors

Compound Type of Inhibition Ki IC50 (Cytotoxicity)
DZ2002 Reversible, Type III 17.9 nM 100-600 μM

| DHCeA | Irreversible (Type I) | Not Applicable | 6-14 μM |

This table presents the inhibition constant (Ki) and cytotoxic IC50 value for DZ2002, a potent inhibitor of S-adenosyl-L-homocysteine hydrolase, in comparison to another inhibitor, DHCeA. abmole.com

Steady-State and Pre-Steady-State Kinetic Studies

Kinetic studies are crucial for elucidating the mechanism by which a compound inhibits an enzyme. These studies are generally divided into steady-state and pre-steady-state kinetics.

Isotopic Labeling Studies for Tracing Metabolic Fates and Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the journey of a molecule through a biological system or a chemical reaction. nih.gov By replacing one or more atoms in a compound with their stable or radioactive isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H or ³H), researchers can follow the labeled molecule and its metabolic products.

In the context of a compound like DZ2002, isotopic labeling could be employed in several ways:

Tracing Metabolic Fate: To understand how DZ2002 is metabolized in an organism, a version of the molecule could be synthesized with an isotopic label, for example, on the methyl group or within the adenine (B156593) ring. After administration to a biological system (e.g., cell culture or an animal model), the labeled compound and its metabolites can be tracked in various tissues and fluids using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This would reveal how the compound is absorbed, distributed, metabolized, and excreted (ADME), providing crucial information for its development as a therapeutic agent. nih.gov

Elucidating Reaction Mechanisms: Isotopic labeling can also provide insights into the chemical mechanism of enzyme inhibition. For instance, if an inhibitor is thought to form a covalent bond with the enzyme, a labeled inhibitor could be used to identify the specific amino acid residue at the active site that it binds to. By analyzing the enzyme-inhibitor complex, the location of the isotopic label can be pinpointed, confirming the binding site and the nature of the interaction. While DZ2002 is a reversible inhibitor and does not form a permanent covalent bond, isotopic labeling could still be used to study its binding dynamics and potential transient interactions within the enzyme's active site.

Advanced Analytical and Spectroscopic Techniques for Studying Homocysteine Derivatives in Research

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic methods are fundamental for separating Methyl s-ethylhomocysteinate from complex mixtures, such as reaction media or biological samples, and for assessing its purity. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile amino acid derivatives like this compound. researchgate.netresearchgate.net Method development focuses on optimizing the separation parameters to achieve high resolution, sensitivity, and reproducibility.

A typical approach involves reversed-phase HPLC, which separates compounds based on their hydrophobicity. For this compound, a C18 column is commonly employed. The mobile phase usually consists of a gradient mixture of an aqueous solvent (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection can be achieved using UV spectrophotometry, although the compound lacks a strong chromophore, making derivatization potentially necessary for higher sensitivity. nih.gov More advanced methods utilize mass spectrometry (LC-MS) as a detector for high selectivity and sensitivity. nih.gov

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
DetectionUV at 210 nm or Mass Spectrometry (ESI+)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to its polar nature and low volatility, this compound cannot be directly analyzed by Gas Chromatography (GC). sigmaaldrich.com Therefore, a derivatization step is required to convert it into a more volatile and thermally stable compound. thermofisher.com This process involves reacting the polar functional groups (the primary amine and any residual carboxylic acid) with a derivatizing agent. sigmaaldrich.com

Common derivatization strategies for amino acids include silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), or acylation followed by esterification. sigmaaldrich.comthermofisher.com Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary GC column and detected by mass spectrometry (MS). GC-MS provides excellent separation efficiency and definitive identification based on the compound's mass spectrum and retention time. oup.comdss.go.th This technique is particularly useful for detecting trace amounts and for metabolic profiling studies. researchgate.net

Table 2: Derivatization Strategies for GC-MS Analysis of this compound

Derivatization MethodReagentTarget Functional GroupResulting Derivative
SilylationMSTFA or MTBSTFAAmine (-NH2)N-trimethylsilyl (TMS) or N-tert-butyldimethylsilyl (TBDMS) derivative
AcylationTrifluoroacetic anhydride (B1165640) (TFAA)Amine (-NH2)N-trifluoroacetyl (TFA) derivative

Spectroscopic Characterization for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Methyl Group Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. core.ac.uk For this compound, both ¹H NMR and ¹³C NMR are essential.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the methyl ester protons (-OCH₃), the ethyl group protons (-S-CH₂-CH₃), and the protons on the homocysteine backbone (α-CH, β-CH₂, γ-CH₂). The splitting patterns (multiplicity) of these signals, arising from spin-spin coupling, help to confirm the connectivity.

¹³C NMR reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic chemical shifts for the carbonyl carbon of the ester, the carbons of the ethyl and methyl groups, and the carbons of the amino acid backbone. researchgate.net

2D NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish definitive correlations between protons and carbons, confirming the complete structural assignment and providing insights into through-bond and through-space interactions, including those involving the methyl and ethyl groups. nih.govlu.se

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Ester Methyl-COOCH₃~3.7 (singlet)~52
S-Ethyl Methylene-S-CH₂-CH₃~2.6 (quartet)~26
S-Ethyl Methyl-S-CH₂-CH₃~1.3 (triplet)~15
Alpha-Carbonα-CH~3.8 (triplet)~53
Beta-Carbonsβ-CH₂~2.1 (multiplet)~30
Gamma-Carbonsγ-CH₂~2.7 (triplet)~32
Carbonyl Carbon-C=ON/A~173

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of this compound and to gain structural information from its fragmentation pattern. chimia.ch Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ can be observed, confirming the molecular formula.

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition. When subjected to fragmentation using techniques like Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), the molecule breaks apart in a predictable manner. libretexts.org The resulting fragment ions provide evidence for the presence of specific structural motifs. chemguide.co.uk

Key fragmentation pathways for this compound would likely include:

Loss of the methoxy (B1213986) group (-OCH₃) or methanol (-CH₃OH) from the ester.

Cleavage of the ethyl group from the sulfur atom.

Cleavage of the C-S bond.

Decarboxylation or loss of the entire methyl ester group.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Ion StructureFragmentation Pathway
194.08[M+H]⁺Protonated Molecular Ion
162.05[M+H - CH₃OH]⁺Loss of methanol
134.06[M+H - COOCH₃]⁺Loss of carbomethoxy group
102.06[Homocysteine backbone fragment]⁺Cleavage at γ-carbon
61.03[CH₃-CH₂-S]⁺Cleavage of S-γC bond

Note: m/z values are calculated for the monoisotopic masses.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are rapid and non-destructive methods for identifying the functional groups present in a molecule. thermofisher.com These two techniques are complementary.

FTIR Spectroscopy measures the absorption of infrared radiation. For this compound, strong absorptions are expected for the N-H stretching of the primary amine, C-H stretching of the aliphatic groups, and a very strong, characteristic C=O stretching of the ester group.

Raman Spectroscopy measures the inelastic scattering of monochromatic light. While C=O bonds are visible, Raman is often more sensitive to non-polar bonds. nih.gov It would be particularly useful for identifying the C-S (thioether) and S-C bonds, which can be weak or difficult to assign in FTIR spectra. libretexts.org The symmetric vibrations of the carbon backbone would also be readily apparent. spectroscopyonline.com

Table 5: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected FTIR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)
Amine (N-H)Stretch3300-3400 (medium)3300-3400 (weak)
Aliphatic (C-H)Stretch2850-2960 (strong)2850-2960 (strong)
Ester Carbonyl (C=O)Stretch1735-1750 (strong)1735-1750 (medium)
Ester (C-O)Stretch1150-1250 (strong)1150-1250 (weak)
Thioether (C-S)Stretch600-800 (weak)600-800 (strong)

Radiometric and Isotopic Tracing Methods in Metabolic Research

Radiometric and isotopic tracing methods are powerful tools for tracking the metabolic fate of molecules within a biological system. These techniques involve labeling a compound of interest, such as a homocysteine derivative, with a radioactive or stable isotope and monitoring its journey through various metabolic pathways.

Stable isotope tracers, such as those containing carbon-13 (¹³C) or deuterium (B1214612) (²H), are frequently employed in conjunction with mass spectrometry (MS) or gas chromatography-mass spectrometry (GC/MS). nih.govresearchgate.net For instance, a study might involve administering ¹³C-labeled methionine, a precursor to homocysteine, and then tracing the incorporation of the ¹³C label into downstream metabolites, including homocysteine and its S-substituted derivatives. nih.govresearchgate.net This allows researchers to quantify the flux through specific metabolic pathways, such as transmethylation and transsulfuration, under various physiological or pathological conditions. frontiersin.org

The use of deuterated internal standards, like [3,3,3',3',4,4,4',4'-²H₈]homocystine, is a common practice to ensure the accuracy and precision of measurements by accounting for any loss of the analyte during sample preparation and analysis. nih.gov Radioenzymatic assays offer another sensitive approach, where a radiolabeled substrate is used in an enzymatic reaction to quantify the amount of a specific analyte, such as homocysteine, in biological samples like plasma and urine. researchgate.net

Key applications of these methods in the context of homocysteine derivatives include:

Determining the rate of synthesis and catabolism of the compound.

Identifying and quantifying metabolic intermediates and end-products.

Elucidating the regulatory mechanisms of metabolic pathways.

Assessing the impact of genetic mutations or nutritional deficiencies on metabolism. oup.com

Table 1: Common Isotopes Used in Homocysteine Metabolic Research
IsotopeTypeDetection MethodApplication Example
¹³CStableMass Spectrometry (MS), GC/MSTracing the carbon skeleton of methionine through the methylation cycle. nih.gov
²H (Deuterium)StableMass Spectrometry (MS), GC/MSUsed in internal standards for accurate quantification. researchgate.net
¹⁵NStableMass Spectrometry (MS)Studying nitrogen metabolism associated with amino acids.
³⁵SRadioactiveScintillation CountingTracking the sulfur atom in transsulfuration pathways.
³H (Tritium)RadioactiveScintillation CountingLabeling methyl groups to study transmethylation reactions. researchgate.net

Computational Chemistry Approaches for Predicting Interactions and Mechanisms

Computational chemistry provides invaluable insights into the molecular-level interactions and reaction mechanisms that are often difficult to study experimentally. nih.gov These methods can predict the behavior of molecules like this compound, guiding further experimental investigation.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In the context of this compound, docking could be used to predict its binding affinity and mode of interaction with various enzymes or receptors. This can help identify potential biological targets and understand the structural basis of its activity. researchgate.net

Molecular dynamics (MD) simulations build upon docking results by simulating the movement of atoms and molecules over time. nih.gov An MD simulation of a this compound-protein complex can reveal the stability of the interaction, the key amino acid residues involved in binding, and the conformational changes that may occur upon binding. mdpi.com These simulations provide a dynamic picture of the molecular interactions, offering deeper insights than static docking poses alone. researchgate.net

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study of this compound with a Target Enzyme
ParameterValueInterpretation
Binding Affinity (kcal/mol)-7.5Indicates a favorable and stable binding interaction.
Interacting ResiduesTyr84, Phe290, Arg105Key amino acids in the enzyme's active site forming bonds with the ligand.
Types of InteractionsHydrogen bonds, van der Waals forcesSpecifies the nature of the chemical interactions stabilizing the complex.
RMSD (Å) from MD Simulation1.2A low root-mean-square deviation suggests the docked pose is stable over time.

Quantum mechanical (QM) calculations offer the highest level of theory for studying molecular systems, providing detailed information about electronic structure and energies. tudelft.nl These methods can be used to accurately calculate the interaction energies between this compound and its binding partners. nih.gov Techniques like Density Functional Theory (DFT) or more advanced ab initio methods can elucidate the nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for molecular recognition. nih.gov

Furthermore, QM calculations can be employed to study the reaction mechanisms of enzymes that metabolize homocysteine derivatives. By calculating the energy profiles of reaction pathways, researchers can identify transition states and determine the activation energies, providing a detailed understanding of the catalytic process at a quantum level. researchgate.net

In Vitro and Ex Vivo Model System Applications in S Ethylhomocysteinate Research

Use in Cell-Free Enzyme Assays for Kinetic and Mechanistic Studies

Cell-free enzyme assays represent a foundational approach for characterizing the direct interactions between a compound and a specific enzyme. In such systems, a purified or partially purified enzyme is studied in a controlled environment, free from the complexities of a cellular milieu. This allows for the precise determination of kinetic parameters, such as the Michaelis constant (K_m) and the catalytic rate (k_cat), as well as the mode of inhibition or substrate activity.

For a compound like Methyl s-ethylhomocysteinate, cell-free assays would be essential to determine if it acts as a substrate, an inhibitor, or an allosteric modulator of key enzymes in methionine and homocysteine metabolism. A primary target for such studies would be S-adenosylhomocysteine hydrolase (SAHH), which is critical for the hydrolysis of S-adenosylhomocysteine to homocysteine and adenosine. Another set of targets would be the various S-adenosylmethionine (SAM)-dependent methyltransferases, to assess if the compound or its hydrolyzed product, S-ethylhomocysteine, can compete with SAM and inhibit methylation reactions.

Table 1: Hypothetical Kinetic Parameters of S-ethylhomocysteine with Related Enzymes

EnzymeSubstrate/InhibitorK_m / K_i (µM)V_max / k_cat (s⁻¹)Type of Inhibition
S-adenosylhomocysteine hydrolaseS-ethylhomocysteine500.8Competitive
Catechol-O-methyltransferaseS-ethylhomocysteine120N/ACompetitive
Glycine N-methyltransferaseS-ethylhomocysteine250N/ACompetitive

This table is illustrative and based on the known interactions of similar homocysteine derivatives. Specific data for this compound is not available.

Application in Isolated Cellular Systems for Biochemical Pathway Analysis

Isolated cellular systems, including microbial cultures and cultured mammalian cells, provide a more complex environment than cell-free assays, allowing for the study of a compound's effect on interconnected biochemical pathways.

Studies in Microbial Culture Models

Microbial systems, such as bacteria and yeast, are powerful tools for studying fundamental metabolic pathways due to their rapid growth and genetic tractability. vulcanchem.com In the context of S-ethylhomocysteine, the precursor to this compound, microbial cultures have been used to investigate its effects on growth, which is often linked to the disruption of methionine synthesis and function. For instance, the growth inhibition of various bacterial strains in the presence of S-ethylhomocysteine (ethionine) has been a common assay to screen for methionine antagonists. Such systems could be employed to determine if this compound is actively transported into microbial cells and whether it is metabolized to S-ethylhomocysteine, thereby exerting its biological effects.

Organelle-Specific Biochemical Profiling

To understand the subcellular targets of a compound, researchers can isolate specific organelles, such as mitochondria or the endoplasmic reticulum, from cultured cells or tissues. This allows for the investigation of the compound's direct effects on organelle function. For example, the impact of S-ethylhomocysteine on mitochondrial respiration and ATP production has been a subject of study. Similar approaches could be applied to this compound to determine if it or its metabolite, S-ethylhomocysteine, localizes to specific organelles and perturbs their function. This could involve measuring mitochondrial membrane potential, reactive oxygen species production, or the activity of enzymes localized to the endoplasmic reticulum.

Development of Chemical Probes for Receptor and Enzyme Identification

Chemical probes are molecules designed to identify and characterize the biological targets of a compound. These probes often contain a reactive group that can covalently bind to the target protein, as well as a reporter tag for detection. While there is no specific information on the use of this compound as a chemical probe, its parent compound, S-ethylhomocysteine, could serve as a scaffold for the design of such tools. For example, a derivative of S-ethylhomocysteine could be synthesized with a photo-activatable cross-linking group and an affinity tag. When introduced into a cellular lysate or intact cells, this probe could bind to its target enzymes. Upon photoactivation, a covalent bond would form, allowing for the subsequent isolation and identification of the target protein via the affinity tag. This approach could be used to discover novel binding partners of S-ethylhomocysteine and, by extension, the potential targets of this compound.

Utilizing Model Organisms for Mechanistic Insights (Excluding Human Clinical)

Model organisms such as the nematode Caenorhabditis elegans and the fruit fly Drosophila melanogaster provide a platform to study the systemic effects of a compound in a whole-organism context, while still allowing for sophisticated genetic and molecular analysis. These organisms have well-characterized genomes and conserved metabolic pathways, making them suitable for investigating the in vivo consequences of disrupting methionine metabolism.

While no studies specifically report the use of this compound in these organisms, they represent a valuable next step after cellular studies. Introducing the compound into their diet could reveal its effects on development, lifespan, and behavior. Genetic screens could then be performed to identify genes that either enhance or suppress the sensitivity to this compound, thereby uncovering the key pathways affected by the compound and its in vivo mechanism of action.

Future Research Directions and Theoretical Perspectives on S Alkylated Homocysteine Compounds

Exploration of Undiscovered Biochemical Roles and Pathways

While the specific biochemical roles of Methyl s-ethylhomocysteinate have not been extensively documented, its structural similarity to endogenous homocysteine and other S-alkylated derivatives suggests several plausible areas for future investigation. Homocysteine is a critical junction in sulfur metabolism, primarily involving the methionine cycle and the transsulfuration pathway. vulcanchem.com The introduction of an S-ethyl group and a methyl ester in this compound likely alters its interaction with key enzymes in these pathways.

Future research could focus on its potential as a modulator of enzymes that utilize homocysteine as a substrate. For instance, S-alkylated homocysteine derivatives have been synthesized and studied as inhibitors of betaine-homocysteine S-methyltransferase (BHMT), an enzyme that catalyzes the remethylation of homocysteine to methionine. The sensitivity of BHMT to the structure of substituents on the sulfur atom of homocysteine suggests that this compound could be a candidate for such inhibitory activity.

Enzyme TargetPutative InteractionPotential Biochemical Consequence
Betaine-Homocysteine S-Methyltransferase (BHMT)Competitive or non-competitive inhibitionAltered methionine and S-adenosylmethionine (AdoMet) homeostasis
Methionine SynthaseCompetitive inhibitionReduced methionine regeneration, potential elevation of homocysteine
Cystathionine (B15957) β-synthase (CBS)Substrate analog or inhibitorDisruption of the transsulfuration pathway and cysteine synthesis

This table presents hypothetical interactions based on the known biochemistry of homocysteine and its derivatives.

Design and Synthesis of Next-Generation Homocysteine Derivatives for Specific Research Questions

The structure of this compound serves as a foundational scaffold for the design and synthesis of a new generation of homocysteine derivatives. These novel compounds could be tailored to address specific biochemical and pharmacological questions. Research in this area would likely involve modifying the S-alkyl chain and the ester group to fine-tune the molecule's properties.

For example, by varying the length and branching of the S-alkyl chain, it may be possible to enhance the specificity and potency of inhibition for enzymes like BHMT. Studies have shown that S-carboxybutyl and S-carboxypentyl derivatives of homocysteine are potent inhibitors of this enzyme. Similarly, introducing different functional groups onto the ethyl chain could create derivatives with unique biological activities or improved cell permeability.

The synthesis of these next-generation compounds would likely follow established chemical methodologies. A common approach involves the alkylation of unprotected D,L-homocysteine in aqueous solutions under alkaline conditions. An alternative method utilizes homocysteine thiolactone as a starting material, which reacts with a primary alkyl halide in a sodium methoxide (B1231860) solution.

Table of Synthetic Approaches for S-Alkylated Homocysteine Derivatives:

MethodStarting MaterialsKey ReagentsReference
Alkylation of HomocysteineD,L-homocysteine, Halogenated agentSodium carbonate, Aqueous ethanol
Alkylation of Homocysteine ThiolactoneHomocysteine thiolactone, Primary alkyl halideSodium methoxide

Advancements in Analytical Methodologies for Enhanced Detection and Quantification in Complex Biological Matrices

The study of this compound and its metabolites in biological systems necessitates the development of sensitive and specific analytical methods. Given its structure, a combination of chromatographic separation and mass spectrometric detection would be the most effective approach.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of homocysteine and its derivatives. For a compound like this compound, reverse-phase HPLC could provide the necessary separation from other small molecules in a biological sample. Coupling HPLC with high-resolution mass spectrometry (LC-HRMS) would allow for accurate mass determination and structural elucidation, which is considered a gold standard for characterizing such metabolites.

Future advancements could focus on developing targeted LC-MS/MS (tandem mass spectrometry) methods for the highly sensitive and specific quantification of this compound in complex matrices like plasma, urine, or cell lysates. This would involve identifying unique precursor-to-product ion transitions for the molecule, enabling its detection even at very low concentrations. Furthermore, the development of new derivatization strategies could enhance the chromatographic behavior and ionization efficiency of this and related compounds.

Integration of Multi-Omics Data for Systems-Level Understanding of Homocysteine Derivative Metabolism

To gain a comprehensive understanding of the biological impact of exogenously introduced compounds like this compound, a systems-level approach integrating various "omics" data is essential. This would involve analyzing the global changes in the transcriptome, proteome, and metabolome of a biological system upon exposure to the compound.

For instance, transcriptomic analysis (e.g., RNA-seq) could reveal changes in the expression of genes encoding enzymes in sulfur metabolism and related pathways. Proteomic studies could then confirm whether these changes in gene expression translate to altered protein levels. The most direct insights would come from metabolomics, which would aim to identify and quantify a wide range of small molecules, including this compound itself, its potential metabolites, and other endogenous metabolites whose levels are perturbed.

By integrating these multi-omics datasets, researchers could construct a detailed picture of how this compound affects cellular networks. This could reveal not only its primary targets but also its off-target effects and the downstream consequences for cellular function. Such an approach would be invaluable for elucidating its mechanism of action and for identifying potential biomarkers of its biological activity.

Computational and Theoretical Chemistry Contributions to Structure-Function Relationships

Computational and theoretical chemistry can provide significant insights into the structure-function relationships of this compound and its derivatives, even before they are synthesized and tested in the lab. Molecular modeling techniques can be employed to predict how these compounds might interact with the active sites of target enzymes.

Molecular docking simulations, for example, could be used to model the binding of this compound to enzymes like BHMT or methionine synthase. These simulations can predict the preferred binding pose and estimate the binding affinity, providing a rational basis for its potential as an enzyme inhibitor. Such studies have been instrumental in understanding the binding of other inhibitors to BHMT, where the sulfur atom of the inhibitor was shown to interact with the zinc ion in the active site.

Furthermore, quantum mechanical calculations can be used to study the electronic properties of this compound, such as its charge distribution and reactivity. This information can help in understanding its chemical stability and its potential to participate in various reactions. These computational approaches can guide the design of new derivatives with improved potency and selectivity, thereby accelerating the discovery process.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Methyl S-ethylhomocysteinate in laboratory settings?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between L-homocysteine derivatives and methylating agents. A common approach is to react S-ethyl-L-homocysteine with methyl iodide in alkaline conditions, followed by purification via recrystallization or chromatography. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Researchers should cross-validate results with spectral databases (e.g., NIST Chemistry WebBook) and report deviations in yield due to solvent polarity or temperature .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation. Avoid exposure to moisture, as hydrolysis can degrade the ester group. Handling should occur in fume hoods with personal protective equipment (PPE), including nitrile gloves and lab coats, to minimize dermal exposure. Stability testing under varying conditions (e.g., pH, temperature) is critical for application-specific studies .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity. Calibration curves should use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. For non-MS setups, derivatization with fluorescent tags (e.g., o-phthalaldehyde) followed by HPLC-UV/Vis detection is an alternative. Validate methods using spike-recovery experiments in relevant biological fluids .

Advanced Research Questions

Q. How can contradictions in reported biochemical effects of this compound be resolved methodologically?

  • Methodological Answer : Conduct a systematic review with predefined inclusion criteria (e.g., dose range, model systems) to identify confounding variables. Meta-analyses should assess heterogeneity using statistical tools like I² and subgroup analyses. Experimental replication under standardized conditions (e.g., controlled pH, temperature) is essential. For example, discrepancies in oxidative stress outcomes may stem from differences in cell culture media or antioxidant levels .

Q. What experimental designs are optimal for studying the reactivity of this compound under physiological conditions?

  • Methodological Answer : Use kinetic studies in buffered solutions (pH 6.8–7.4) at 37°C to simulate physiological environments. Monitor reaction products via time-resolved NMR or stopped-flow spectroscopy. Incorporate competitive assays with thiol-containing molecules (e.g., glutathione) to evaluate selectivity. Computational modeling (e.g., density functional theory) can predict reactive sites and guide experimental validation .

Q. How should researchers address gaps in toxicity data for this compound?

  • Methodological Answer : Perform acute toxicity assays in rodent models using OECD guidelines (e.g., fixed-dose procedure). Include histopathological analysis of liver and kidney tissues. For in vitro studies, use human cell lines (e.g., HepG2) with multi-omics approaches (transcriptomics, metabolomics) to identify pathways affected by sublethal doses. Compare results with structurally related compounds (e.g., S-adenosylhomocysteine) to infer mechanisms .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

  • Methodological Answer : Implement quality-by-design (QbD) principles, optimizing critical process parameters (CPPs) like reaction time and solvent purity. Use design-of-experiments (DoE) software (e.g., JMP) to identify robust conditions. Batch consistency should be verified via orthogonal methods (e.g., melting point, chiral HPLC). Document deviations in open-access repositories to enhance transparency .

Methodological Considerations Table

Question TypeKey TechniquesCritical References
Synthesis & StorageNMR, HPLC, inert storage protocols
Toxicity StudiesOECD guidelines, multi-omics approaches
Data ContradictionsMeta-analysis, subgroup testing
Physiological ReactivityKinetic assays, computational modeling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.